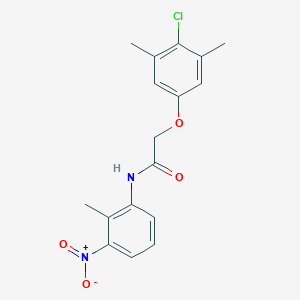
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide, also known as A-769662, is a small molecule activator of adenosine monophosphate-activated protein kinase (AMPK). AMPK is a key regulator of cellular metabolism and energy homeostasis, making A-769662 a promising candidate for the treatment of metabolic disorders such as diabetes and obesity.
Mécanisme D'action
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that promote phosphorylation of the α-subunit and subsequent activation of downstream metabolic pathways. AMPK activation by 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide leads to increased glucose uptake and fatty acid oxidation, as well as inhibition of gluconeogenesis and lipogenesis.
Biochemical and Physiological Effects:
In addition to its metabolic effects, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to have anti-inflammatory and neuroprotective effects in animal models. It has also been shown to improve cognitive function and reduce anxiety-like behavior in mice.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is a potent and selective activator of AMPK, making it a valuable tool for studying the role of AMPK in cellular metabolism and disease. However, its solubility and stability can be a limitation in certain experimental settings, and its effects on other signaling pathways and cellular processes must be carefully considered.
Orientations Futures
Future research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide could focus on its potential therapeutic applications in metabolic disorders and cancer, as well as its effects on inflammation and neuroprotection. Further studies could also investigate the molecular mechanisms underlying its effects on cognitive function and behavior. Additionally, the development of more potent and selective AMPK activators could lead to improved therapeutic options for these conditions.
Méthodes De Synthèse
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide can be synthesized using a multistep process involving the reaction of 4-chloro-3,5-dimethylphenol with 2-methyl-3-nitrobenzoyl chloride, followed by the addition of acetic anhydride and triethylamine. The resulting intermediate is then coupled with 2-aminoacetophenone to yield 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide.
Applications De Recherche Scientifique
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to activate AMPK in vitro and in vivo, leading to improved glucose uptake and insulin sensitivity in animal models of type 2 diabetes and obesity. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has also been investigated for its potential anti-cancer effects, as AMPK activation has been shown to inhibit tumor growth and promote apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-10-7-13(8-11(2)17(10)18)24-9-16(21)19-14-5-4-6-15(12(14)3)20(22)23/h4-8H,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIKPFIRRCRPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

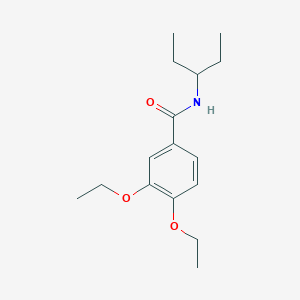


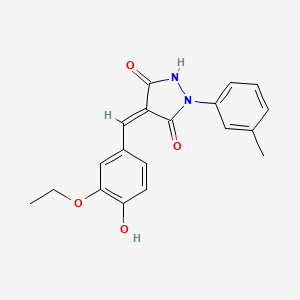
![2-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5804368.png)
![N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5804376.png)
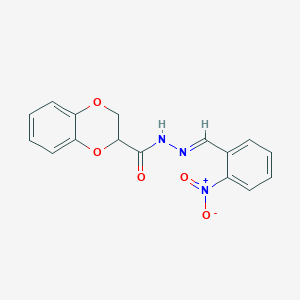
![2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5804381.png)
![3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5804393.png)
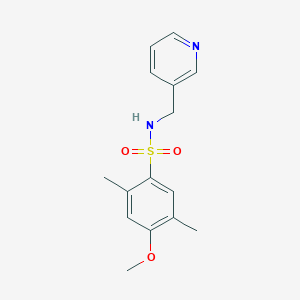
![N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804407.png)
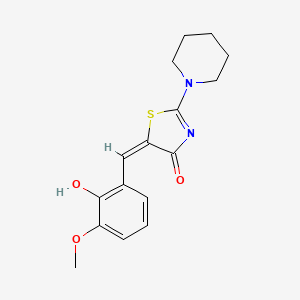

![6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5804421.png)